
2-(5-tert-Butyl-2-methyl-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester
Vue d'ensemble
Description
2-(5-tert-Butyl-2-methyl-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester (MBB-MBA) is a synthetic compound that has been developed for use in scientific research. It is a relatively new compound and has been studied for its potential to be used in a variety of applications. MBB-MBA has been found to have several unique properties that make it a promising compound for research.
Applications De Recherche Scientifique
Ester Synthesis and Applications
Esters are significant in various industrial and scientific applications due to their wide range of uses, from solvents, flavors, and fragrances to intermediates in the synthesis of pharmaceuticals, polymers, and agrochemicals. The synthesis of esters, particularly through alkoxycarbonylation of unsaturated substrates, has been a focus of research due to its implications for resource saving, waste minimization, and environmental safety. High yields and selectivities to linear structured products can be achieved under mild conditions, primarily through the use of homogeneous palladium-diphosphine catalysts, highlighting the potential for implementing new industrial processes aimed at obtaining advanced chemical products (Sevostyanova & Batashev, 2023).
Environmental Occurrence and Fate of Esters
The environmental occurrence, fate, and biodegradation of esters, such as methyl tert-butyl ether (MTBE), have been extensively studied. MTBE, a fuel oxygenate, has been examined for its solubility in water, transport through groundwater, and resistance to biodegradation, providing a framework for understanding the environmental behavior of similar ester compounds. Despite MTBE's water solubility and weak sorption to subsurface solids, its aerobic biodegradation is possible through microbial action, with tert-butyl alcohol (TBA) and 2-hydroxyisobutyric acid (HIBA) as key intermediates. This research underscores the importance of microbial degradation pathways in mitigating the environmental impact of ester compounds (Fiorenza & Rifai, 2003).
Analytical Methods for Ester Compounds
Analytical methods for ester compounds, especially in the context of pharmaceuticals and environmental samples, are crucial for identifying and quantifying these substances. Techniques such as gas chromatography, liquid chromatography, and spectrophotometry have been developed to analyze ester compounds with high accuracy and reliability. These methods are essential for ensuring the quality of pharmaceutical products, assessing environmental contamination, and facilitating the development of novel ester compounds with specific applications (Bannon et al., 1982).
Propriétés
IUPAC Name |
methyl 2-[(5-tert-butyl-2-methylphenyl)methoxymethyl]-6-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O4/c1-15-10-11-18(22(2,3)4)12-17(15)14-26-13-16-8-7-9-19(24-5)20(16)21(23)25-6/h7-12H,13-14H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMVQKIGDGXPRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)COCC2=C(C(=CC=C2)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801132092 | |
| Record name | Methyl 2-[[[5-(1,1-dimethylethyl)-2-methylphenyl]methoxy]methyl]-6-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801132092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1171923-83-3 | |
| Record name | Methyl 2-[[[5-(1,1-dimethylethyl)-2-methylphenyl]methoxy]methyl]-6-methoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1171923-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-[[[5-(1,1-dimethylethyl)-2-methylphenyl]methoxy]methyl]-6-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801132092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



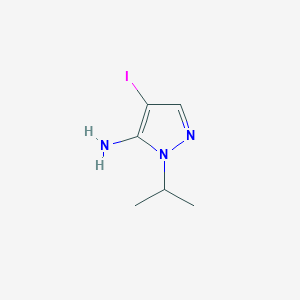
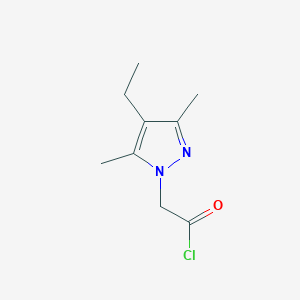

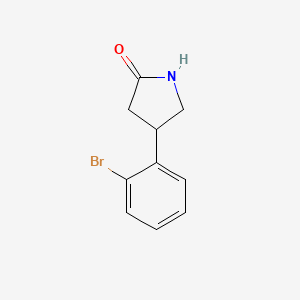
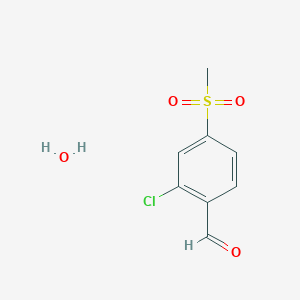
![1,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3087210.png)




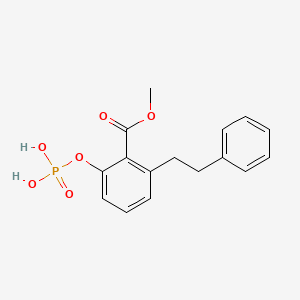
![2-[3-(3,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B3087254.png)

![3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3087265.png)